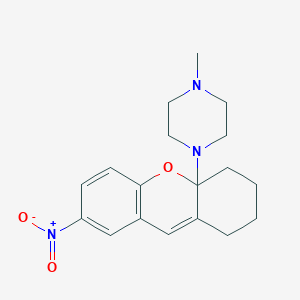
1-methyl-4-(7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(7-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)piperazine is a complex organic compound that features a piperazine ring substituted with a xanthene derivative
Preparation Methods
The synthesis of 1-methyl-4-(7-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)piperazine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the xanthene derivative and the piperazine ring.
Reaction Conditions: The xanthene derivative is nitrated under controlled conditions to introduce the nitro group. This step requires careful temperature control and the use of nitrating agents such as nitric acid.
Coupling Reaction: The nitrated xanthene derivative is then coupled with 1-methylpiperazine under basic conditions to form the final compound. This step often involves the use of coupling agents and solvents to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often through the use of continuous flow reactors and automated systems.
Chemical Reactions Analysis
1-Methyl-4-(7-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)piperazine undergoes various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the xanthene and piperazine rings.
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and nucleophiles (e.g., alkyl halides).
Scientific Research Applications
1-Methyl-4-(7-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-methyl-4-(7-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
1-Methyl-4-(7-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)piperazine can be compared with similar compounds such as:
1-Methyl-4-(7-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-Methyl-4-(7-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)morpholine: Contains a morpholine ring, offering different chemical properties.
1-Methyl-4-(7-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)pyrrolidine: Features a pyrrolidine ring, which may affect its biological activity.
These comparisons highlight the uniqueness of the piperazine ring in influencing the compound’s chemical and biological properties.
Properties
Molecular Formula |
C18H23N3O3 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-methyl-4-(7-nitro-1,2,3,4-tetrahydroxanthen-4a-yl)piperazine |
InChI |
InChI=1S/C18H23N3O3/c1-19-8-10-20(11-9-19)18-7-3-2-4-15(18)12-14-13-16(21(22)23)5-6-17(14)24-18/h5-6,12-13H,2-4,7-11H2,1H3 |
InChI Key |
QBUOZFOFFOMNGB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C23CCCCC2=CC4=C(O3)C=CC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















